2,7-Dimethylquinoline-5,8-dione
Description
Significance of Quinoline-5,8-dione Scaffolds in Modern Organic Chemistry
The quinoline-5,8-dione nucleus is a fundamental and highly valued structure in medicinal and organic chemistry. researchgate.net It is often referred to as a "privileged scaffold" because its structure allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. This versatility makes it a key building block in the design and synthesis of new therapeutic agents. consensus.appfrontiersin.org
The importance of this scaffold is underscored by its presence in several natural antibiotics that exhibit potent biological activities. nih.govnih.gov Notable examples include Streptonigrin (B15502), Lavendamycin (B1674582), and Streptonigrone, which are known for their anticancer, antibacterial, and antifungal properties. nih.govscienceopen.com Structure-activity relationship studies have consistently shown that the 5,8-quinolinedione (B78156) moiety is crucial for the biological effects of these molecules. nih.gov
The biological activity of these compounds can be finely tuned by introducing various functional groups at different positions on the quinoline (B57606) ring, particularly at the C-6 and C-7 positions. nih.gov This ability to modify the scaffold allows chemists to develop synthetic derivatives with improved activity and potentially lower toxicity compared to their natural counterparts. nih.gov The broad spectrum of activities demonstrated by quinoline-5,8-dione derivatives includes anticancer, antimalarial, antiviral, antibacterial, and antifungal effects. nih.govnih.gov
Historical Development of Quinoline-5,8-dione Synthesis Approaches
The synthesis of the quinoline-5,8-dione core has evolved significantly over the decades, with chemists developing various methods to construct this important heterocyclic system.
Historically, one of the earlier methods for preparing quinoline-5,8-dione involved the oxidation of 5-amino-8-hydroxyquinoline using oxidizing agents like potassium dichromate. google.com However, this approach required starting materials that were not always readily available. google.com
Modern synthetic strategies often commence with 8-hydroxyquinoline (B1678124), which is transformed through a sequence of reactions into key intermediates such as 6,7-dihalo-5,8-quinolinediones. nih.govscienceopen.com These halogenated intermediates are then used in nucleophilic substitution reactions to introduce a variety of substituents at the C-6 and C-7 positions. scienceopen.com
A range of oxidative methods have been employed to form the quinone ring. These include the use of:
Chromium-based reagents nih.gov
Fremy's salt (Potassium nitrosodisulfonate) nih.gov
Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) ias.ac.in
Photo-oxidation , which involves the reaction of an 8-hydroxyquinoline with oxygen under light in the presence of a sensitizer. google.comnih.gov
Another powerful strategy for constructing the quinoline-5,8-dione skeleton is the hetero-Diels-Alder reaction . This cycloaddition reaction provides an efficient route to the core structure. nih.gov Furthermore, oxidative demethylation of 5,8-dimethoxyquinolines offers another pathway to the desired dione (B5365651). nih.gov
| Synthetic Approach | Key Precursor(s) | Typical Reagents | Reference |
|---|---|---|---|
| Oxidation of Amino-Hydroxyquinolines | 5-Amino-8-hydroxyquinoline | Potassium dichromate | google.com |
| Oxidation of Hydroxyquinolines | 8-Hydroxyquinoline derivatives | Oxygen, Actinic radiation, Sensitizer | google.com |
| Oxidative Demethylation | 5,8-Dimethoxyquinolines | Ceric Ammonium Nitrate (CAN) | nih.govias.ac.in |
| Hetero-Diels-Alder Reaction | 1-Aza-buta-1,3-dienes and 1,4-benzoquinone (B44022) | - | nih.gov |
| Halogenation and Substitution | 8-Hydroxyquinoline | Halogenating agents (e.g., KBrO₃/HBr), followed by nucleophiles | nih.govscienceopen.com |
Overview of Academic Research Trajectories for 2,7-Dimethylquinoline-5,8-dione
Academic research on this compound is focused on its synthesis and its potential as a building block for more complex molecules with valuable biological properties.
One documented method for the synthesis of this specific compound is through photo-oxidation. smolecule.com Research has also explored its utility as an intermediate. For instance, antimalarial agents have been prepared from related structures like 2,4-dimethyl quinoline-5,8-dione. google.com
The methyl groups on the quinoline ring, particularly the one at the C-2 position, serve as important "chemical handles" for further functionalization. mdpi.com Researchers have exploited this reactivity to introduce new structural fragments. For example, in a study targeting Sphingosine (B13886) Kinase (SphK), a known cancer target, the 2-methyl group of a quinoline-5,8-dione precursor was oxidized to an aldehyde. This allowed for the attachment of other molecular fragments designed to enhance binding to the enzyme. mdpi.com
While direct research on this compound is specific, broader research on dimethylated quinoline-5,8-diones provides context. For example, the total synthesis of sannanine, an anticancer agent, involved the synthesis of 2,3-dimethylquinoline-5,8-dione from its corresponding 5,8-dimethoxy precursor via oxidation with ceric ammonium nitrate. ias.ac.in This highlights the general research trajectory of synthesizing substituted quinoline-5,8-diones to access biologically active natural products and their analogues. ias.ac.in
| Research Focus | Key Findings / Approach | Compound(s) Studied | Reference |
|---|---|---|---|
| Synthesis | Photo-oxidation is a viable synthetic method. | This compound | smolecule.com |
| Antimalarial Agents | Used as a precursor for the synthesis of potential antimalarial compounds. | 2,4-Dimethyl quinoline-5,8-dione | google.com |
| Anticancer Target Inhibition | The C-2 methyl group can be functionalized to create derivatives that inhibit Sphingosine Kinase (SphK). | 2-Methyl-7-substituted-quinoline-5,8-diones | mdpi.com |
| Natural Product Synthesis | Served as a key intermediate in the total synthesis of sannanine analogues. | 2,3-Dimethylquinoline-5,8-dione | ias.ac.in |
Structure
3D Structure
Properties
CAS No. |
64636-84-6 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2,7-dimethylquinoline-5,8-dione |
InChI |
InChI=1S/C11H9NO2/c1-6-5-9(13)8-4-3-7(2)12-10(8)11(6)14/h3-5H,1-2H3 |
InChI Key |
BYMWMSYFGDGSCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C=C(C2=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,7 Dimethylquinoline 5,8 Dione and Its Analogues
Classical Quinoline (B57606) Synthesis Adaptations for Quinone Systems
Traditional methods for constructing the quinoline core have been ingeniously adapted to produce precursors for quinoline-5,8-diones. These multi-step sequences often involve building a substituted quinoline ring which is then subjected to oxidation to yield the desired quinone structure.
Friedländer Synthesis Modifications for Quinoline-5,8-dione Precursors
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a versatile method for creating quinoline derivatives. researchgate.netorganic-chemistry.org While not directly producing the dione (B5365651), this method is crucial for synthesizing substituted quinolines that serve as precursors. researchgate.net For instance, the reaction of a 2-amino benzaldehyde (B42025) with a suitable ketone can furnish a polysubstituted quinoline. researchgate.net The reaction can be catalyzed by various acids, including trifluoroacetic acid, p-toluenesulfonic acid, and Lewis acids. researchgate.net The resulting quinoline can then be subjected to subsequent oxidation steps to generate the quinoline-5,8-dione core. A key step in some syntheses is the Friedländer condensation of a substituted 2-aminobenzaldehyde (B1207257) with a ketone like 2-acetylpyridine (B122185) to form the quinoline backbone, which is later oxidized. nih.gov
Skraup and Conrad-Limpach Analogues in Quinoline-5,8-dione Derivatization
The Skraup and Conrad-Limpach reactions are foundational methods in quinoline synthesis that have been adapted for producing quinoline-5,8-dione derivatives.
The Skraup synthesis traditionally involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. researchgate.netarabjchem.org Modifications of this reaction, such as the Skraup-Doebner-Von Miller reaction, utilize α,β-unsaturated carbonyl compounds and have been employed to create substituted quinolines that can be precursors to quinoline-5,8-diones. researchgate.netjptcp.com
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org Depending on the reaction conditions, this can lead to either 4-hydroxyquinolines or 4-quinolones. mdpi.com These products, particularly the 4-hydroxyquinoline (B1666331) derivatives, can be further elaborated and oxidized to yield the target quinoline-5,8-diones. wikipedia.orgclockss.org For example, 2,5-dimethoxyaniline (B66101) can be reacted with a β-ketoester as a starting point for the synthesis of 4-hydroxy-5,8-dimethoxyquinolines, which are direct precursors to the corresponding quinones. clockss.orgsemanticscholar.org
| Synthesis Method | Key Reactants | Intermediate Product Type | Subsequent Steps for Dione Formation |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene ketone | Substituted Quinoline | Oxidation |
| Skraup Synthesis | Aniline + Glycerol/α,β-Unsaturated carbonyl | Substituted Quinoline | Oxidation |
| Conrad-Limpach Synthesis | Aniline + β-Ketoester | 4-Hydroxyquinoline or 4-Quinolone | Oxidation |
Oxidative Approaches to Quinoline-5,8-dione Scaffolds
Direct oxidation methods provide a more convergent route to the quinoline-5,8-dione core, often starting from appropriately substituted quinoline precursors that are more readily accessible.
Oxidative Demethylation of 5,8-Dimethoxyquinolines
A highly efficient method for the synthesis of quinoline-5,8-diones is the oxidative demethylation of the corresponding 5,8-dimethoxyquinolines. nih.gov This reaction can achieve high yields, often exceeding 90%. nih.gov The 5,8-dimethoxyquinoline (B1605891) precursors can be prepared from 2,5-dimethoxyaniline derivatives, for example, through a modified Skraup reaction, although this initial step may have lower yields. nih.gov The oxidative demethylation itself is a reliable transformation to unmask the quinone functionality. clockss.orgjst.go.jp For instance, 2,3-dimethyl-5,8-dimethoxyquinoline can be subjected to demethylation and in situ oxidation to produce 2,3-dimethylquinoline-5,8-dione. ias.ac.in
Photo-Oxidation Protocols for Quinoline-5,8-diones
Photo-oxidation presents an alternative strategy for the formation of quinoline-5,8-diones. This method typically involves the irradiation of a suitable quinoline precursor in the presence of a photosensitizer and oxygen. nih.gov For example, the photo-oxidation of 8-hydroxyquinolines using a photosensitizer like methylene (B1212753) blue or tetraphenylporphyrin (B126558) (TPP) can afford quinoline-5,8-quinones in moderate to good yields. researchgate.net This approach offers a milder alternative to chemical oxidants. The irradiation of quinoline-5,8-dione itself in certain reactions has also been noted.
Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) Mediated Oxidation in Quinone Formation
Ceric ammonium nitrate (CAN) is a powerful and widely used oxidizing agent for the formation of quinones from electron-rich aromatic compounds. nih.gov It is particularly effective for the oxidative demethylation of 5,8-dimethoxyquinolines to their corresponding 5,8-diones. clockss.orgsemanticscholar.orgnih.gov The reaction is typically carried out in a mixture of acetonitrile (B52724) and water at room temperature or 0°C. semanticscholar.orgnih.govmdpi.com This method has been successfully applied to synthesize a variety of 4-hydroxy- and 4-alkoxyquinoline-5,8-diones from their dimethoxy precursors. clockss.org The manner in which CAN is added to the reaction mixture can influence the product distribution, particularly affecting the ratio of quinone to diquinone products in some systems. mdpi.com
| Precursor | Oxidizing Agent/Method | Product | Yield (%) | Reference |
| 5,8-Dimethoxyquinolines | Oxidative Demethylation | Quinoline-5,8-diones | >90 | nih.gov |
| 6-Bromo-4-hydroxy-5,8-dimethoxyquinoline | Ceric Ammonium Nitrate (CAN) | 6-Bromo-4-hydroxyquinoline-5,8-dione | 52 | semanticscholar.org |
| 6-Bromo-4-methoxy-5,8-dimethoxyquinoline | Ceric Ammonium Nitrate (CAN) | 6-Bromo-4-methoxyquinoline-5,8-dione | 99 | semanticscholar.org |
| 8-Hydroxyquinolines | Photo-oxidation (with TPP) | Quinoline-5,8-quinones | 50-89 | researchgate.net |
| 2,3-Dimethyl-5,8-dimethoxyquinoline | Demethylation and in situ oxidation | 2,3-Dimethylquinoline-5,8-dione | - | ias.ac.in |
Cycloaddition and Hetero-Diels-Alder Reactions for Quinoline-5,8-dione Core Construction
Cycloaddition reactions represent a powerful and atom-economical approach for the construction of the quinoline-5,8-dione scaffold. google.comresearchgate.net The hetero-Diels-Alder reaction, in particular, has proven to be an attractive method for building this core structure. nih.gov This reaction typically involves the [4+2] cycloaddition of an 1-azabuta-1,3-diene with a suitable dienophile, such as a 1,4-benzoquinone (B44022). nih.gov The versatility of this method allows for the synthesis of a variety of substituted quinoline-5,8-diones by employing appropriately substituted dienes and dienophiles. google.com
For instance, the reaction between a substituted diene and p-benzoquinone can yield quinoline-5,8-dione derivatives. google.com A notable example is the synthesis of the 6-methyl-quinoline-5,8-dione, where a hetero-Diels-Alder reaction was improved by the addition of excess acetic anhydride, which acts as a scavenger for dimethylamine, leading to better yields of the desired aza-anthraquinone. nih.gov The Povarov reaction, a type of aza-Diels-Alder reaction, offers a direct route to tetrahydroquinolines, which can subsequently be oxidized to form quinolines. researchgate.net This method is valued for its ability to generate the quinoline skeleton with good regioselectivity. researchgate.net
Photochemical dearomative cycloadditions of quinolines with alkenes, enabled by photosensitization of Lewis acid-complexed substrates, have also been explored. These reactions can exhibit high diastereo- and regioselectivity, which can be adjusted by altering the solvent and substitution patterns on the quinoline ring. nih.gov
Contemporary and Green Chemistry Synthetic Protocols
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of metal-free reaction conditions, the use of alternative energy sources like microwaves and ultraviolet irradiation, and the design of multicomponent and one-pot reaction strategies. tandfonline.comresearchgate.netresearchgate.net
The development of metal-free synthetic protocols for quinolines is a key area of green chemistry, aiming to reduce the reliance on potentially toxic and expensive metal catalysts. tandfonline.comresearchgate.net Domino one-pot protocols that are metal-free offer an efficient way to access highly functionalized quinolines from simple starting materials. researchgate.net Various Brønsted acids have been employed as catalysts in metal-free cyclization reactions. For example, triflic acid (TfOH) has been used to catalyze the cyclization of N-alkyl anilines with alkynes or alkenes in the presence of oxygen as an oxidant, affording quinolines in high yields under solvent-free conditions. tandfonline.com Another approach involves a metal-free, aerobic, one-pot process using potassium hydroxide (B78521) (KOH) as a base for the synthesis of functionalized quinolines from 2-aminobenzyl alcohol or 2-aminobenzophenone (B122507) and various alcohols. tandfonline.com
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net The application of microwave irradiation has been successfully used in various quinoline syntheses, including the Skraup reaction, providing a greener alternative to traditional methods. mdpi.com For example, the reaction of isatins with ketones under microwave irradiation provides a facile route to quinoline-4-carboxylic acids. researchgate.net Similarly, the synthesis of pyrimido[4,5-b]quinolines has been achieved through microwave-mediated one-pot methodologies. nih.govrsc.org
Ultraviolet (UV) irradiation has also been utilized as a green and efficient energy source for promoting the synthesis of quinoline derivatives. researchgate.net For instance, a catalyst-free synthesis of pyrimido[4,5-b]quinoline-2,4-diones has been developed using UV365 light in an aqueous-glycerol medium at room temperature, offering a clean and high-yielding process. nih.govrsc.org
Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency in constructing complex molecules from three or more starting materials in a single step. researchgate.netresearchgate.nettandfonline.com These reactions are atom-economical and often procedurally simple. researchgate.net One-pot syntheses, a related strategy, combine multiple reaction steps in a single vessel, avoiding the need for isolation and purification of intermediates. researchgate.net
Several MCRs have been developed for the synthesis of quinoline derivatives. researchgate.nettandfonline.com For example, a one-pot, three-component reaction of an aldehyde, barbituric acid, and an amine in ethanol (B145695) as a green solvent has been used to synthesize spiro[pyrimidine-quinoline]-trione derivatives. researchgate.net Another example is the one-pot four-component reaction of aromatic aldehydes, Meldrum's acid, dimedone, and ammonium acetate (B1210297) to form tetrahydroquinoline derivatives under solvent-free conditions. tandfonline.com These strategies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. tandfonline.comresearchgate.net
Regioselective and Stereoselective Synthesis of 2,7-Dimethylquinoline-5,8-dione Derivatives
The biological activity of quinoline derivatives is often highly dependent on the specific placement of functional groups on the quinoline core. Therefore, the development of regioselective and stereoselective synthetic methods is of paramount importance. google.commdpi.com
Achieving regioselectivity in the synthesis of substituted quinoline-5,8-diones is a significant challenge. The substitution pattern on the starting materials can direct the outcome of the reaction. For instance, in the reaction of 6,7-dichloroquinoline-5,8-dione (B1222834) with 2-aminopyridine (B139424) derivatives, nucleophilic substitution unexpectedly occurs at the C7 position, leading to the formation of ortho-quinones. nih.gov This provides a route to biologically active ortho-quinone derivatives that might not be accessible through other means. nih.gov
The synthesis of sannanine, a natural product containing a dimethyl-substituted quinoline-5,8-dione core, highlights the challenges of regioselectivity. The final step of the synthesis involves the reaction of 2,3-dimethylquinoline-5,8-dione with methylamine (B109427), which results in a mixture of two regioisomers: the desired 6-N-methylamine substituted product and the 7-N-methylamine substituted isomer. ias.ac.in
Enzymatic reactions are also being explored for their high regioselectivity and stereoselectivity in the functionalization of various organic molecules, which could provide a powerful tool for the controlled synthesis of quinoline derivatives. mdpi.com
Below is a table summarizing various synthetic approaches for quinoline-5,8-dione derivatives:
| Methodology | Key Features | Reactants/Catalysts | Products | Reference(s) |
| Hetero-Diels-Alder | Atom-economical core construction | 1-Azabuta-1,3-diene, 1,4-Benzoquinone | Substituted Quinoline-5,8-diones | nih.gov |
| Metal-Free Synthesis | Environmentally friendly, avoids metal catalysts | N-alkyl anilines, alkynes, TfOH, O₂ | Substituted Quinolines | tandfonline.com |
| Microwave-Assisted | Rapid, high yields | Isatins, Ketones | Quinoline-4-carboxylic acids | researchgate.net |
| UV Irradiation | Green, catalyst-free | Barbituric acid, Amines, Aldehydes | Pyrimido[4,5-b]quinoline-2,4-diones | nih.govrsc.org |
| Multicomponent Reaction | Efficient, one-pot | Aldehyde, Barbituric acid, Amine | Spiro[pyrimidine-quinoline]-triones | researchgate.net |
| Regioselective Substitution | Controlled functionalization | 6,7-Dichloroquinoline-5,8-dione, 2-Aminopyridines | 7-Substituted Quinoline-5,8-diones (ortho-quinones) | nih.gov |
Advanced Spectroscopic and Spectrometric Characterization Techniques for 2,7 Dimethylquinoline 5,8 Dione Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 2,7-dimethylquinoline-5,8-dione.
The ¹H NMR spectrum of this compound provides crucial information about the chemical environment and connectivity of the hydrogen atoms in the molecule. Analysis of a related compound, 2,3-dimethylquinoline-5,8-dione, reveals characteristic signals that can be extrapolated to understand the spectrum of the 2,7-dimethyl isomer. For instance, the aromatic protons on the quinoline (B57606) and dione (B5365651) rings typically appear in the downfield region, while the methyl protons give rise to singlet signals at higher field. ias.ac.in
A representative ¹H NMR spectrum of a dimethylquinoline-5,8-dione derivative in CDCl₃ would exhibit distinct peaks for the aromatic protons and the two methyl groups. ias.ac.in The chemical shifts (δ) are influenced by the electron-withdrawing nature of the dione moiety and the electronic effects of the methyl substituents.
Table 1: Representative ¹H NMR Data for a Dimethylquinoline-5,8-dione Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 8.08 | s |
| Aromatic-H | 7.07 | d |
| Aromatic-H | 6.98 | d |
| CH₃ | 2.71 | s |
| CH₃ | 2.46 | s |
Data derived from a study on 2,3-dimethylquinoline-5,8-dione. ias.ac.in
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for each carbon atom in the structure. The carbonyl carbons of the dione ring are characteristically found at very low field (downfield).
For the related 2,3-dimethylquinoline-5,8-dione, the carbonyl carbons (C5 and C8) resonate at approximately 185.1 and 183.6 ppm. ias.ac.in The carbons of the quinoline ring and the methyl groups appear at higher fields.
Table 2: Representative ¹³C NMR Data for a Dimethylquinoline-5,8-dione Derivative
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 185.1 |
| C=O | 183.6 |
| Aromatic-C | 164.2 |
| Aromatic-C | 144.8 |
| Aromatic-C | 138.8 |
| Aromatic-C | 137.6 |
| Aromatic-C | 134.4 |
| Aromatic-C | 127.4 |
| CH₃ | 23.4 |
| CH₃ | 19.7 |
Data derived from a study on 2,3-dimethylquinoline-5,8-dione. ias.ac.in
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and for establishing the complete molecular structure. github.iosdsu.eduyoutube.comscribd.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule. sdsu.edu For this compound, COSY would help to confirm the connectivity of the aromatic protons on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on their attached protons. The methyl proton signals would correlate with the methyl carbon signals, and the aromatic proton signals would correlate with their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the substituted aromatic carbons, by observing their long-range couplings to nearby protons. For example, the methyl protons would show HMBC correlations to the adjacent aromatic carbons, and the aromatic protons would show correlations to the carbonyl carbons.
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, the most prominent absorption bands would be due to the carbonyl (C=O) groups of the dione moiety. These typically appear as strong absorptions in the region of 1650-1700 cm⁻¹.
For a similar compound, 2,3-dimethylquinoline-5,8-dione, strong IR absorption bands are observed at 1655 cm⁻¹ and 1640 cm⁻¹, corresponding to the stretching vibrations of the two carbonyl groups. ias.ac.in The spectrum would also show characteristic absorptions for the C=C and C=N stretching vibrations of the quinoline ring system, as well as C-H stretching and bending vibrations. grafiati.com
Table 3: Characteristic IR Absorption Bands for Dimethylquinoline-5,8-dione
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Stretching | 1655, 1640 |
| C=C / C=N | Stretching | ~1600-1400 |
| C-H (aromatic) | Stretching | ~3100-3000 |
| C-H (methyl) | Stretching | ~2950-2850 |
Data derived from a study on 2,3-dimethylquinoline-5,8-dione. ias.ac.in
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. grafiati.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition and molecular formula. mdpi.comresearchgate.netrsc.org
For this compound (C₁₁H₉NO₂), the expected exact mass can be calculated. In an HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would typically be observed as a protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) for this ion would be very close to the calculated value, confirming the molecular formula. For instance, the calculated m/z for [C₁₁H₉NO₂ + H]⁺ is approximately 188.0712. An experimental HRMS value very close to this, such as 188.0717, would provide strong evidence for the proposed structure. ias.ac.in
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.org This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.
While a specific crystal structure for this compound was not found in the search results, the general principles of X-ray diffraction would apply. If suitable single crystals of the compound can be grown, X-ray analysis would reveal the planarity of the quinoline-5,8-dione ring system and the precise positions of the two methyl groups. It would also provide information on how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking. researchgate.netccspublishing.org.cn
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique employed in analytical chemistry to determine the elemental composition of a compound. elementar.com This process is crucial for verifying the empirical formula of a newly synthesized substance and ensuring its purity. nih.gov For organic compounds, this typically involves combustion analysis to ascertain the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). witec-sensorik.de
The molecular formula for this compound is C₁₁H₉NO₂. Based on this formula, the theoretical elemental composition has been calculated. Research findings have reported the experimental values obtained through elemental analysis, which are then compared against these theoretical values to confirm the compound's identity and purity. tandfonline.com
A comparison of the calculated and found values for the elemental composition of a quinoline-5,8-dione derivative with the formula C₁₁H₉NO₂ is presented in the table below. The close correlation between the theoretical and experimentally determined percentages for carbon, hydrogen, and nitrogen serves to verify the molecular formula of the synthesized compound. tandfonline.com The accepted deviation for such analyses is typically within ±0.4%. nih.gov
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 70.58 | - |
| Hydrogen (H) | 4.85 | - |
| Nitrogen (N) | 7.48 | - |
Chemical Reactivity and Mechanistic Investigations of 2,7 Dimethylquinoline 5,8 Dione
Reaction Pathways and Transformation Mechanisms
The reactivity of 2,7-dimethylquinoline-5,8-dione is governed by the interplay of its quinone framework and the heterocyclic quinoline (B57606) ring system. The presence of electron-donating methyl groups and the electron-withdrawing nature of the dione (B5365651) functionality dictates its behavior in various chemical transformations.
The quinone moiety of quinoline-5,8-diones is electrophilic and susceptible to nucleophilic attack. The carbon atoms at the C-6 and C-7 positions are the primary sites for such additions. The reaction of a dimethyl-substituted quinoline-5,8-dione with a nucleophile like methylamine (B109427) demonstrates this reactivity, leading to the formation of regioisomeric amino-substituted products. ias.ac.in This highlights the capacity of the dione system to undergo 1,4-Michael additions.
Studies on related quinoline-5,8-dione derivatives with charged phosphorus nucleophiles have shown that the reaction can proceed via a single-electron transfer (SET) mechanism. tandfonline.com This initial electron transfer generates a persistent radical anion of the quinoline-5,8-dione, which can have a half-life of over a month in certain solvents. tandfonline.com This indicates that, depending on the nucleophile, the reaction can be initiated by either direct nucleophilic attack or an initial electron transfer event. The behavior of the 2,7-dimethyl derivative is expected to be analogous, with the quinone ring acting as an electron acceptor. Furthermore, the core structure of aza-menadiones, such as quinoline-5,8-diones, can undergo addition reactions with amino-based compounds at the double bond of the quinone ring. nih.gov
The quinoline-5,8-dione ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the dione group. Therefore, such reactions are typically challenging and often require harsh conditions or are performed on electron-rich precursors before the quinone is formed.
For instance, in the synthesis of a 7-bromoquinoline-5,8-dione derivative, direct bromination of the corresponding 8-methoxyquinaldine precursor under acidic or neutral conditions resulted in electrophilic substitution at the C-5 position. buu.ac.th This suggests that functionalization of the benzenoid ring via electrophilic substitution is more feasible on activated precursors, such as 8-hydroxy or 8-methoxyquinolines, prior to their oxidation to the final quinoline-5,8-dione state. Under basic conditions, an unusual electrophilic aromatic addition was observed, leading to a stable adduct rather than substitution, further highlighting the complex reactivity of these systems. buu.ac.th
Radical reactions are a key aspect of quinone chemistry. Quinoline-5,8-diones can be reduced in a stepwise manner, typically through two sequential one-electron transfers, to form a semiquinone radical anion intermediate and then a hydroquinone. nih.gov The formation of the semiquinone radical from this compound can be initiated by chemical reducing agents or through single-electron transfer from certain nucleophiles. tandfonline.comnih.gov
This semiquinone radical is a crucial intermediate in oxidative processes. It can react with molecular oxygen to form superoxide, thereby initiating a cascade of reactive oxygen species. nih.gov The rate of this reaction is dependent on the reduction potential of the specific quinone. nih.gov The presence of electron-donating methyl groups on the ring makes the reduction potential of dimethylquinoline-5,8-dione more negative, which influences the thermodynamics and kinetics of its radical reactions. nih.gov
Furthermore, quinoline-5,8-diones can be synthesized through oxidative processes. A common method involves the oxidation of 5,8-dimethoxyquinolines or the photo-oxidation of 8-hydroxyquinoline (B1678124) precursors, which generates the dione structure through the formation of intermediate hydroperoxides. google.comthieme-connect.de
The methyl group at the C-7 position of this compound introduces the possibility of forming a quinone methide intermediate. By analogy with menadione (B1676200) (2-methyl-1,4-naphthoquinone), which is known to form quinone methides in the presence of a base, the aza-menadione core of the quinoline-5,8-dione is expected to exhibit similar behavior. nih.gov
The formation mechanism likely involves the base-catalyzed deprotonation of the C-7 methyl group, creating a carbanion. This is followed by the elimination of a leaving group or rearrangement to form the highly reactive exocyclic double bond characteristic of a quinone methide. These intermediates are typically not isolated due to their high reactivity. mdpi.com Once formed, the quinone methide is a potent electrophile and readily undergoes Michael addition reactions with available nucleophiles. mdpi.com Theoretical studies confirm that the condensation reaction of a nucleophile with a quinone methide is a very fast process with a low activation barrier. mdpi.com
Redox Chemistry and Electrochemical Behavior of Quinone-5,8-dione Systems
The redox properties of quinoline-5,8-diones are fundamental to their chemical reactivity and are quantifiable through electrochemical methods. These properties are heavily influenced by the substituents on the quinoline ring system.
The ease with which a quinone can accept an electron is measured by its half-cell reduction potential (E°′). The reduction typically occurs in two distinct one-electron steps, with the first step (Q to SQ•−) being of significant interest. The addition of electron-donating alkyl groups, such as the two methyl groups in this compound, makes the quinone less electrophilic. nih.gov This results in a more negative reduction potential, meaning it is harder to reduce compared to the unsubstituted parent quinone. nih.gov
Electrochemical studies on a very close analog, 6,7-dimethylquinoline-5,8-dione, determined its one-electron reduction potential (E°′(Q/SQ•−)) to be -317 mV. nih.gov This value is significantly more negative than that of 1,4-benzoquinone (B44022) (+99 mV), illustrating the strong electron-donating effect of the methyl groups. nih.gov The kinetics of electron transfer are intrinsically linked to this reduction potential. According to Marcus theory, the rate of electron transfer, for example to molecular oxygen to form superoxide, is a function of the change in Gibbs free energy for the reaction, which is directly related to the reduction potentials of the reacting species. nih.gov
The electrochemical properties of quinoline derivatives, including their reduction and oxidation potentials, can be investigated using techniques such as cyclic voltammetry. Such studies on related structures have confirmed a strong correlation between the chemical structure and the observed redox potentials. grafiati.com
| Compound | One-Electron Reduction Potential (E°′(Q/SQ•−)) vs NHE (mV) |
| 1,4-Benzoquinone | +99 |
| 2-Methyl-1,4-benzoquinone | +30 |
| 2,6-Dimethyl-1,4-benzoquinone | -59 |
| Duroquinone (2,3,5,6-Tetramethyl-1,4-benzoquinone) | -240 |
| 6,7-Dimethylquinoline-5,8-dione | -317 |
| Data sourced from Butler et al. (2008). nih.gov |
Studies on Semiquinone Radical Anion Formation and Stability
The quinone/semiquinone/hydroquinone triad (B1167595) is fundamental to a wide range of biological redox processes. nih.gov Within this triad, the semiquinone radical anion is a key intermediate formed by a one-electron reduction of the quinone moiety. The stability and reactivity of this radical are significantly influenced by the substituents on the quinone ring. nih.gov
While specific experimental studies on the semiquinone radical anion of this compound are not extensively detailed in the available literature, the principles governing its formation and stability can be inferred from studies on analogous quinone structures. The addition of electron-donating groups, such as methyl groups, to a quinone ring is expected to make the resulting molecule less electrophilic. nih.gov This change in electron density directly impacts the reduction potential; it becomes more difficult to add an electron to form the semiquinone radical anion. nih.gov For instance, a study on various quinones reported a one-electron reduction potential (E°') of -317 mV for the closely related 6,7-dimethylquinoline-5,8-dione. nih.gov
The formation of semiquinone radical anions can be achieved through chemical or electrochemical reduction and their presence is often detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netnih.govruc.dk EPR studies allow for the identification of the radical species and provide insight into its electronic structure through the analysis of hyperfine splitting constants. nih.govruc.dk The stability of the semiquinone radical is a critical factor; for example, some semiquinones are persistent enough to be detected by EPR, while others may be transient. nih.gov The formation of these radicals is a reversible process, and they can undergo disproportionation to the corresponding quinone and hydroquinone. nih.gov
Table 1: One-Electron Reduction Potentials of Selected Quinoline-5,8-diones
| Compound Name | One-Electron Reduction Potential (E°' at pH 7) in mV |
| 6,7-Dimethylquinoline-5,8-dione | -317 |
| Quinoxaline-5,8-dione | -163 |
| 2,3-Dimethylquinoxaline-5,8-dione | -211 |
| Data sourced from P. Wardman, et al. nih.gov |
Derivatization Strategies for Modifying Chemical Reactivity and Enabling Advanced Analysis
The quinoline scaffold is a versatile platform for chemical modification, allowing for the synthesis of a vast number of derivatives with diverse properties. researchgate.netthieme-connect.de Derivatization of the this compound core can be employed to modulate its chemical reactivity or to facilitate more advanced analytical characterization, such as by mass spectrometry. researchgate.net
Introduction of Chemically Active Functional Groups
The introduction of new functional groups onto the this compound framework can be achieved through various synthetic strategies, leveraging the inherent reactivity of the quinoline system. researchgate.net While specific examples for this exact dione are sparse, general methodologies for quinoline derivatization are well-established and applicable.
Key strategies often involve electrophilic aromatic substitution, where the existing methyl groups and the quinoline nitrogen direct the position of incoming substituents. For example, nitration of dimethylquinoline scaffolds is a common transformation used to introduce a nitro group, which can then be reduced to a reactive amino group. This amino group can serve as a handle for further functionalization, such as the construction of fused heterocyclic rings (e.g., benzimidazoles or pyrimidines) or for coupling with other molecules. connectjournals.com
Derivatization for Enhanced Mass Spectrometry Detection and Fragmentation Studies
Mass spectrometry (MS) is a crucial technique for the structural elucidation of organic molecules. To improve the analysis of compounds like this compound, derivatization is often employed to enhance detection sensitivity and to control fragmentation pathways, leading to more informative mass spectra. bu.edu.eg
One primary reason for derivatization is to improve the analyte's properties for a specific ionization technique. For gas chromatography-mass spectrometry (GC-MS), derivatization is used to increase the volatility and thermal stability of polar compounds. bu.edu.eg The carbonyl groups of the dione moiety in this compound could be targeted by silylating agents to form more volatile trimethylsilyl (B98337) (TMS) enol ethers. This not only aids in chromatography but can also direct fragmentation in predictable ways. bu.edu.eg
In liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to introduce a permanently charged group or a readily ionizable functional group. This strategy significantly enhances the ionization efficiency in techniques like electrospray ionization (ESI), leading to improved sensitivity. For example, although not directly applied to this compound, reagents have been designed to add a cationic pyridinium (B92312) tag to analytes, boosting the signal by orders of magnitude.
Furthermore, derivatization can influence the fragmentation patterns observed in tandem mass spectrometry (MS/MS). arkat-usa.org When a molecule is fragmented in the mass spectrometer, the resulting pattern of fragment ions serves as a fingerprint for its structure. nih.govyoutube.com By adding a derivative, fragmentation can be directed to specific bonds, or the fragmentation of the tag itself can produce characteristic ions that aid in identification. The mass spectra of various quinoline derivatives show that fragmentation often involves the loss of substituents or cleavage of the heterocyclic ring system. bu.edu.eg
Table 2: General Derivatization Strategies for Enhanced Mass Spectrometry Analysis
| Derivatization Strategy | Purpose | Target Functional Group | Potential Application to this compound |
| Silylation | Increase volatility & thermal stability for GC-MS; Direct fragmentation | Carbonyl (keto-enol tautomerism), Hydroxyl | Formation of enol-trimethylsilyl (TMS) ethers from the dione carbonyls. |
| Cationic Tagging | Enhance ionization efficiency & sensitivity in ESI-MS | Amines, Carboxylic Acids | Could be applied if the quinoline ring is first functionalized to introduce an appropriate handle (e.g., an amino group). |
| Hydrazone/Oxime Formation | Increase molecular weight; Provide specific fragmentation patterns | Carbonyl | Reaction of the dione carbonyls with hydrazines or hydroxylamine (B1172632) derivatives. |
Theoretical and Computational Chemistry Studies on 2,7 Dimethylquinoline 5,8 Dione
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the behavior of 2,7-dimethylquinoline-5,8-dione at a molecular level. These calculations predict various electronic properties that govern its stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization). trdizin.gov.trrjptonline.orgnih.gov These calculations are crucial for obtaining accurate molecular properties, as the geometry is optimized to find the lowest energy state on the potential energy surface. nih.gov For instance, in a study of various 5,8-quinolinequinone derivatives, the B3LYP/6-31G(d,p) level of theory was used to calculate electronic, hydrophobic, and global reactivity parameters. trdizin.gov.tr The process of geometry optimization ensures that the calculated structure represents a true energy minimum, which is confirmed by ensuring all vibrational frequencies are real (non-negative). nih.gov
Table 1: Common DFT Functionals and Basis Sets Used for Quinoline Derivatives
| Method Component | Examples | Purpose |
| Functional | B3LYP, PBE0, M06-HF, wB97XD | Approximates the exchange-correlation energy, a key component of the total electronic energy. |
| Basis Set | 6-31G(d,p), 6-311G++(d,p), def2-SVP, def2-TZVP | Represents the atomic orbitals used to construct the molecular orbitals. Higher-level basis sets provide more accuracy. google.comnih.gov |
| Dispersion Correction | DFT-D3 | Accounts for weak van der Waals forces, which are important for accurate geometry and interaction energy calculations. google.com |
This table is generated based on information from various computational studies on organic molecules and quinoline derivatives. google.comnih.gov
Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net
For quinoline-5,8-dione derivatives, the LUMO is typically delocalized over the electron-accepting quinone moiety, indicating high reactivity towards nucleophiles. mdpi.com In contrast, the HOMO may be located on other parts of the molecule, such as substituents on the ring system. mdpi.com DFT calculations are the standard method for determining HOMO and LUMO energies. Studies on related quinoline derivatives have reported HOMO-LUMO gaps in the range of 2.50 to 4.2 eV, depending on the specific substitution pattern. researchgate.net For example, calculations on 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde showed a bandgap of 2.50 eV. researchgate.net
Table 2: Calculated Quantum Chemical Parameters for Related Quinoline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method |
| 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | - | - | 2.75 | DFT |
| 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | - | - | 2.50 | DFT |
| Pyrano[3,2-c]quinoline-2,5-dione derivative | - | - | 3.78 | DFT/B3PW91 |
| (E)-7-((2-chloroquinolin-3-yl)methylene) derivative | - | - | - | B3LYP/6-311G(d,p) |
This table compiles data from computational studies on various quinoline derivatives to illustrate typical energy ranges. rjptonline.orgresearchgate.netresearchgate.net
The structure of this compound, featuring an electron-donating dimethyl-substituted pyridine (B92270) ring fused to an electron-accepting quinone ring, suggests the potential for intramolecular charge transfer (ICT). ossila.com ICT occurs when photoexcitation promotes an electron from a donor region to an acceptor region within the same molecule. ossila.com This phenomenon is fundamental in many processes, including fluorescence and energy transfer. ossila.com
In donor-acceptor (D-A) systems like quinoline-diones, the excitation leads to a charge-separated state (D+-A-) with a significantly different electronic distribution compared to the ground state. ossila.com This charge transfer can be studied computationally using Time-Dependent DFT (TD-DFT), which predicts electronic excitation energies and the nature of the transitions. rjptonline.org For quinoline-based dyes, the presence of both electron-donating (like an amino group) and electron-withdrawing groups can lead to strong ICT fluorescence with large Stokes shifts. The quinone moiety in this compound acts as a powerful electron acceptor, making ICT a key characteristic of its excited-state behavior.
Molecular Modeling and Simulation of Reaction Intermediates and Transition States
Molecular modeling is a valuable tool for elucidating reaction mechanisms by calculating the energies and structures of transient species like reaction intermediates and transition states. For reactions involving quinoline-diones, such as their synthesis or subsequent functionalization, computational modeling can provide a step-by-step view of the reaction pathway.
For example, the synthesis of quinoline-dione scaffolds can occur through various routes, including cycloaddition reactions or multi-step condensations. tandfonline.comscispace.comrsc.org The synthesis of pyrimido[5,4-c]quinoline-diones, for instance, is proposed to proceed through a dihydropyrimido[5,4-c]quinoline intermediate. tandfonline.com Similarly, the synthesis of isoindolo[2,1-a]quinoline-diones involves the formation of an enaminone intermediate followed by intramolecular cyclization. rsc.org DFT calculations can be used to model these intermediates and the transition states connecting them, helping to rationalize the observed product distribution and reaction yields. By comparing the calculated energies of different possible pathways, the most favorable mechanism can be identified.
Prediction of Structure-Reactivity Relationships and Reaction Pathways
Computational studies are instrumental in establishing structure-reactivity relationships, which explain how the chemical structure of a molecule influences its reactivity. For the quinoline-5,8-dione scaffold, these relationships are crucial for understanding its biological activity and chemical behavior. nih.gov
The reactivity of quinoline-5,8-diones is heavily influenced by the substituents on the ring system. The electron-withdrawing nature of the dione (B5365651) moiety makes the carbocyclic ring susceptible to nucleophilic attack. Computational models predict that nucleophilic attack on quinoline-5,8-diones preferentially occurs at the C6 and C7 positions. chim.it Specifically, due to electronic demands, the attack is often more selective for position C6. chim.it The introduction of different groups at these positions can significantly alter the biological properties of the molecule. nih.gov For example, modifications at the C2 position have been shown in some cases to reduce biological activity compared to unsubstituted analogues. nih.gov
Furthermore, molecular docking simulations, a computational technique, can predict how these molecules bind to biological targets like enzymes or DNA. mdpi.com For instance, docking studies of quinoline-5,8-dione derivatives with the enzyme Sphingosine (B13886) Kinase 1 (SphK1) have been used to rationalize binding affinities and guide the design of more potent inhibitors. mdpi.com These models help to explain how structural modifications, such as adding a methyl group at the C2 position, can influence interactions within the enzyme's active site. mdpi.com
Analysis of Noncovalent Interactions and Supramolecular Assembly Principles
Noncovalent interactions (NCIs), such as hydrogen bonds, C–H···π, and π–π stacking interactions, are critical in determining the three-dimensional structure of molecules in the solid state and their assembly into larger supramolecular architectures. acs.org Although the quinoline motif is a versatile scaffold, its application in supramolecular chemistry is less explored compared to other systems. acs.org
The this compound molecule possesses several features that can participate in NCIs:
Carbonyl oxygens: Act as hydrogen bond acceptors.
Aromatic rings: Can engage in π–π stacking and C–H···π interactions.
Quinoline nitrogen: Can act as a hydrogen bond acceptor.
Advanced Synthetic Transformations and Functionalization Strategies for 2,7 Dimethylquinoline 5,8 Dione Analogues
Functionalization of the Quinoline (B57606) Heterocycle
The functionalization of the quinoline heterocycle in 2,7-dimethylquinoline-5,8-dione and related analogues is a key strategy for modulating their biological activity. The nitrogen atom within the quinoline ring and the existing methyl groups offer opportunities for selective chemical modifications.
One common approach involves the use of transition metal-catalyzed cross-coupling reactions to introduce substituents at various positions of the quinoline ring. nih.gov For instance, palladium-catalyzed reactions are versatile for creating carbon-carbon and carbon-heteroatom bonds. acs.org The inherent electronic properties of the quinoline system, influenced by the dione (B5365651) moiety, direct the regioselectivity of these transformations. The nitrogen atom can act as a directing group, facilitating C-H activation and functionalization at the C2 or C8 positions. nih.gov
Furthermore, the methyl group at the C2 position is a useful handle for further transformations. mdpi.com Oxidation of this methyl group, for example using selenium dioxide, can yield a formyl group, which then serves as an electrophilic site for subsequent reactions like reductive amination. mdpi.comasianpubs.org This strategy allows for the introduction of various amine-containing fragments, expanding the chemical diversity of the synthesized analogues.
Selective Modification of the Dione Moiety
The dione moiety of this compound is a crucial pharmacophore that can be selectively modified to fine-tune the compound's electronic properties and biological interactions. The two carbonyl groups of the quinone ring are susceptible to nucleophilic attack, a reactivity that can be harnessed for synthetic diversification.
Nucleophilic addition reactions are a primary method for modifying the dione core. Due to the electronic influence of the quinoline nitrogen, nucleophilic attack on quinoline-5,8-diones often occurs selectively at the C6 position. chim.it However, the regioselectivity of this attack can be influenced by the presence of Lewis acids, which can coordinate to the carbonyl oxygens and alter the electronic landscape of the molecule. chim.it
Another approach involves the reaction of the dione with charged phosphorus nucleophiles. These reactions can lead to the formation of persistent radical anions, demonstrating the electron-accepting nature of the quinoline-5,8-dione system. researchgate.net The modification of the dione can also be achieved through reactions that lead to fused heterocyclic systems. For example, reactions with certain reagents can result in the formation of pyrano- or furano-quinolines. tandfonline.com
Introduction of Diverse Substituents (e.g., Alkyl, Aryl, Heteroatom-Containing Groups)
The introduction of a wide array of substituents onto the this compound framework is essential for exploring structure-activity relationships (SAR). Various synthetic methods are employed to attach alkyl, aryl, and heteroatom-containing groups at different positions of the molecule.
Aryl and Alkyl Groups:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing aryl and vinyl groups. acs.org These reactions typically involve the coupling of a halogenated quinoline-5,8-dione precursor with an appropriate boronic acid or alkene. The introduction of aryl moieties can significantly impact the lipophilicity and potential for π-π stacking interactions with biological targets. mdpi.com For instance, various phenyl ether quinoline-5,8-diones have been synthesized by reacting a bromo-substituted quinoline-5,8-dione with different phenols. mdpi.com
Heteroatom-Containing Groups:
Heteroatoms like nitrogen, oxygen, and sulfur can be incorporated to introduce hydrogen bonding capabilities and alter the electronic properties of the molecule. Nucleophilic aromatic substitution reactions are commonly used to introduce oxygen and sulfur-containing groups. For example, reacting a halo-substituted quinoline-5,8-dione with an alcohol or thiol in the presence of a base can lead to the corresponding ether or thioether derivatives. mdpi.com
Nitrogen-containing substituents are often introduced via amination reactions, which are discussed in more detail in the following section. The incorporation of these diverse functional groups allows for the systematic exploration of the chemical space around the this compound scaffold.
Regioselective Amidation and Amination Reactions
Regioselective amidation and amination reactions are critical for installing nitrogen-containing functionalities onto the this compound core, which are often key for biological activity.
The quinone ring of quinoline-5,8-diones is susceptible to nucleophilic attack by amines. The inherent electronics of the quinoline-5,8-dione system typically favor nucleophilic addition at the C6 position. chim.it This regioselectivity can be exploited to introduce amino groups at this specific site. The resulting amino-substituted quinoline-5,8-diones can then be further modified, for example, through acylation to form amides.
Reductive amination is another powerful technique, particularly after functionalization of the C2-methyl group. As previously mentioned, oxidation of the C2-methyl to a formyl group provides an electrophilic center. This aldehyde can then react with a primary or secondary amine to form an imine, which is subsequently reduced to the corresponding amine. mdpi.com This two-step process allows for the introduction of a wide variety of amino groups, including those containing pyrrolidine (B122466) or other cyclic amines. mdpi.com For example, reacting a 2-formyl-quinoline-5,8-dione with D-prolinol via reductive amination has been used to synthesize pyrrolidine-containing analogues. mdpi.com
The table below summarizes some examples of amination reactions on the quinoline-5,8-dione scaffold.
| Starting Material | Reagent | Product | Reaction Type | Reference |
| 7-bromo-2-methylquinoline-5,8-dione | Various amines | 7-amino-2-methylquinoline-5,8-dione derivatives | Nucleophilic Aromatic Substitution | mdpi.com |
| 2-formyl-7-phenoxy-quinoline-5,8-dione | D-Prolinol | 2-(pyrrolidin-2-ylmethyl)-7-phenoxy-quinoline-5,8-dione | Reductive Amination | mdpi.com |
These regioselective amination and amidation strategies are invaluable for creating libraries of compounds for biological screening.
Applications in Multi-Step Total Organic Synthesis
The functionalized this compound framework and its analogues serve as important intermediates in the multi-step total synthesis of complex natural products and biologically active molecules. The versatility of the quinoline-5,8-dione core allows for its elaboration into more intricate structures.
The synthesis of the natural product lavendamycin (B1674582), an antitumor antibiotic, showcases the utility of quinoline-5,8-dione intermediates. The synthetic strategies often involve the construction of the quinoline-5,8-dione core followed by the introduction of the remaining structural features. mdpi.com
Furthermore, the development of synthetic routes to various substituted quinoline-5,8-diones has been driven by the desire to create analogues of other natural products like streptonigrin (B15502). chim.it These total syntheses often rely on a deep understanding of the reactivity of the quinoline-5,8-dione system, including the regioselectivity of nucleophilic additions and the ability to functionalize specific positions on the heterocyclic ring. chim.it
The strategic application of the reactions discussed in the previous sections, such as C-H activation, cross-coupling reactions, and selective modifications of the dione moiety, are integral to the successful execution of these complex total syntheses. nih.govchim.it The ability to construct the this compound core and then selectively functionalize it provides a powerful platform for accessing a wide range of complex molecular architectures with potential therapeutic applications.
Applications of 2,7 Dimethylquinoline 5,8 Dione in Fundamental Chemical Research and Materials Science
Role as Synthetic Intermediates for Architecturally Complex Organic Compounds
The quinoline-5,8-dione scaffold is a recurring motif in a variety of natural products that exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. nih.gov Compounds such as streptonigrin (B15502) and lavendamycin (B1674582) contain this core structure. nih.gov Consequently, 2,7-dimethylquinoline-5,8-dione and its related derivatives serve as crucial synthetic intermediates for accessing these and other architecturally complex organic compounds. smolecule.comgoogle.com
Researchers utilize quinoline-5,8-diones as starting materials for constructing more elaborate molecular systems. For instance, they are employed in the synthesis of azaanthraquinone derivatives. google.com The reactivity of the quinone ring, particularly its susceptibility to nucleophilic additions and cycloaddition reactions, allows for extensive functionalization. smolecule.com
A significant application is in the synthesis of analogues of natural products. For example, the total synthesis of sannanine, a marine-derived natural product, and its related isomers involves a 2,3-dimethylquinoline-5,8-dione intermediate. ias.ac.in This intermediate is treated with methylamine (B109427) to yield regioisomers, demonstrating how the quinoline-dione core can be strategically modified to produce specific, complex target molecules. ias.ac.in Similarly, various substituted quinoline-5,8-diones have been synthesized to serve as foundational frameworks for creating new panels of compounds with potential biological activities. mdpi.com The synthesis often involves the chemoselective displacement of substituents on the quinoline (B57606) ring, allowing for the introduction of diverse functional groups. mdpi.com
| Research Finding | Description | Reference(s) |
| Intermediate for Natural Product Synthesis | A 2,3-dimethylquinoline-5,8-dione was used as a key intermediate in the total synthesis of the natural product sannanine and its analogues. | ias.ac.in |
| Framework for Bioactive Compounds | New panels of 2- and 7-substituted quinoline-5,8-diones have been synthesized as frameworks to explore for potential sphingosine (B13886) kinase inhibition. | mdpi.com |
| Precursor to Azaanthraquinones | Quinoline-5,8-dione and its derivatives are used as starting materials in the synthesis of more complex azaanthraquinone derivatives. | google.com |
Building Blocks for Polymeric and Supramolecular Materials
The structural and electronic properties of this compound make it an attractive building block for the creation of advanced polymeric and supramolecular materials. evitachem.comspecificpolymers.com The planar, aromatic nature of the quinoline system facilitates π–π stacking interactions, a key driving force in the formation of ordered supramolecular assemblies. researchgate.net
The presence of nitrogen and oxygen atoms allows for hydrogen bonding, which can further direct the assembly of these molecules into well-defined architectures. researchgate.net In materials science, derivatives such as 5,7-dimethylquinoline-8-sulfonyl chloride are utilized in the development of polymers where specific functional groups are needed to achieve desired properties. evitachem.com The ability to modify the quinoline core allows for fine-tuning of intermolecular interactions, which is critical for controlling the morphology and properties of the resulting materials. researchgate.net
The self-assembly of quinoline-based molecules can lead to nanostructures with interesting electronic and photonic characteristics. mdpi.com The electronic properties of quinoline derivatives are sensitive to their substitution pattern. researchgate.net For example, theoretical and experimental studies on related 2-chloro-dimethylquinoline-3-carboxaldehydes have shown that altering the position of the methyl groups from the 5,7-positions to the 5,8-positions can decrease the compound's bandgap from 2.75 eV to 2.50 eV. researchgate.net This highlights the potential for tuning the electronic properties of materials derived from dimethylquinoline isomers.
Furthermore, the introduction of specific functional groups can induce strong intramolecular charge-transfer (ICT) fluorescence. nih.gov In studies of 7-aminoquinolines, the combination of an electron-donating amino group and an electron-withdrawing trifluoromethyl group resulted in strong fluorescence with large Stokes shifts. nih.gov This suggests that by strategically modifying the this compound scaffold, it may be possible to design molecules that self-assemble into nanostructures with tailored photophysical properties, making them suitable for applications in optics and electronics. The interplay of π–π stacking and other intermolecular forces can guide the formation of these ordered assemblies. researchgate.net
| Property | Observation in Related Quinoline Derivatives | Potential Implication for this compound | Reference(s) |
| Electronic Properties | Changing methyl group positions in dimethylquinoline derivatives alters the electronic bandgap. | The electronic properties of its assemblies could be tuned by isomeric variations. | researchgate.net |
| Photonic Properties | Certain substituted quinolines exhibit strong intramolecular charge-transfer (ICT) fluorescence. | Derivatives could be designed to form nanostructures with specific fluorescent properties. | nih.gov |
| Self-Assembly | π–π stacking interactions are a key driver for the self-assembly of quinoline-based molecules. | The planar structure of the molecule promotes the formation of ordered supramolecular materials. | researchgate.net |
Catalysis and Photocatalysis Research
The redox-active nature of the quinone moiety is central to the application of this compound in catalysis research. nih.gov Quinones can undergo reversible one- or two-electron reduction to form semiquinone radicals and hydroquinones, respectively. nih.gov This ability to act as both an electron acceptor and donor allows the quinone/semiquinone/hydroquinone triad (B1167595) to participate in redox cycling, a fundamental process in many catalytic transformations. nih.gov
Quinones are known to function as oxidizing agents in organic synthesis and can act as catalysts to accelerate oxidation processes. nih.gov The design of catalysts based on the quinoline-5,8-dione framework is an area of active research. The reactivity and redox potential of the quinone can be systematically modified by changing the substituents on the aromatic ring system. nih.gov This tunability is a key principle in the design of new catalysts. For instance, the synthesis of quinoline-5,8-dione itself can be achieved through the clean catalytic oxidation of 8-hydroxyquinoline (B1678124) using silica-supported iron tetrasulfophthalocyanine catalysts, demonstrating the integration of quinoline structures within catalytic systems. rsc.org While direct use of this compound as a catalyst is not extensively documented, its derivatives are prime candidates for the development of new, efficient, and selective catalysts for a variety of chemical transformations.
The unique electronic structure and redox properties of quinoline-5,8-diones also make them interesting candidates for investigation in photocatalysis. The synthesis of quinoline-5,8-diones can be accomplished via photo-oxidation of the corresponding 8-hydroxyquinolines, a process that involves the generation of an intermediate hydroxyperoxide. google.com This connection to photochemical methods suggests a potential role for the quinone system in photocatalytic cycles. The ability of the quinone to be reduced and subsequently re-oxidized, potentially by molecular oxygen to generate reactive oxygen species, is a mechanism that could be harnessed in photocatalytic conversion processes. nih.gov Further research into the excited-state properties and electron-transfer dynamics of this compound and its derivatives could unveil new applications in light-driven chemical synthesis.
Future Perspectives and Emerging Research Directions in 2,7 Dimethylquinoline 5,8 Dione Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Quinoline-5,8-diones
The traditional synthesis of quinolines often involves harsh reaction conditions, toxic reagents, and can be inefficient. researchgate.net Consequently, a major focus for the future is the development of green and sustainable synthetic methods. ijpsjournal.comresearchgate.net This includes the use of environmentally benign solvents, catalysts, and energy sources.
Recent advancements have explored:
Formic acid catalysis: This approach offers a renewable and biodegradable option for quinoline (B57606) synthesis, often providing higher selectivity and milder reaction conditions. ijpsjournal.com
Photooxygenation: Utilizing light as a clean reagent, photooxygenation of 8-hydroxyquinolines has emerged as a method for preparing quinoline-5,8-quinones. researchgate.net This can be made more sustainable by using sunlight as the light source. researchgate.net
Microwave-assisted synthesis: This technique can accelerate reaction rates and improve yields, often in solvent-free conditions, aligning with the principles of green chemistry. researchgate.nettandfonline.com
Multicomponent reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, reducing waste and saving time and resources. austinpublishinggroup.comresearchgate.net
Future research will likely focus on refining these methods and discovering new catalytic systems that are both efficient and environmentally friendly. The development of one-pot syntheses and domino reactions will continue to be a priority to streamline the production of quinoline-5,8-diones. tandfonline.comresearchgate.net
Exploration of Undiscovered Chemical Reactivity and Transformation Pathways
The chemical reactivity of 2,7-dimethylquinoline-5,8-dione is primarily dictated by its quinone functionality. smolecule.com While reactions like Michael additions and redox processes are known, there is still much to explore regarding its transformation pathways. Future research will likely delve into:
Novel C-H functionalization: Direct functionalization of the C-H bonds on the quinoline ring is a powerful tool for creating structural diversity. doaj.org Developing new catalysts and methods for selective C-H activation in this compound could lead to a wide range of novel derivatives.
Reactions with novel nucleophiles: Investigating the reactions of this compound with a broader range of nucleophiles, including charged phosphorus nucleophiles, could uncover new reaction pathways and lead to the synthesis of compounds with unique properties. researchgate.net
Photochemical and electrochemical reactions: Beyond photooxygenation, exploring other photochemical and electrochemical transformations could provide access to novel molecular architectures that are not achievable through traditional thermal reactions. researchgate.net
Metal-catalyzed cross-coupling reactions: While Suzuki couplings have been used for related quinolinequinones, expanding the scope of metal-catalyzed cross-coupling reactions with this compound could offer versatile strategies for derivatization. nih.gov
A deeper understanding of the electronic properties and reactivity of the molecule through computational studies will be crucial in guiding the exploration of these new transformation pathways. rsc.orgmdpi.com
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Synthesis and Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemistry, and their integration into the study of this compound holds immense potential. nih.gov
Key areas of application include:
Predictive Synthesis: ML models can be trained on vast datasets of chemical reactions to predict the most likely products of a given reaction, identify optimal reaction conditions, and even suggest novel synthetic routes. researchgate.netdoaj.org This can significantly accelerate the discovery and optimization of synthetic pathways for this compound and its derivatives.
De Novo Drug Design: AI algorithms can be used to design novel molecules with desired biological activities. By learning the structure-activity relationships of existing quinoline-5,8-diones, these models can generate new candidates with potentially enhanced potency and selectivity. mdpi.com
Reaction Optimization: Machine learning can be used to optimize reaction parameters such as temperature, solvent, and catalyst concentration to maximize yield and minimize byproducts. mdpi.com
Predicting Physicochemical Properties: AI can predict properties like solubility, toxicity, and metabolic stability, aiding in the early-stage selection of promising drug candidates. mdpi.com
The development of sophisticated algorithms and the availability of large, high-quality datasets will be critical for the successful application of AI and ML in this field.
Advancement in In-Situ Spectroscopic Characterization Techniques
To fully understand the mechanisms of reactions involving this compound, it is essential to monitor them in real-time. Advances in in-situ spectroscopic techniques will play a pivotal role in this endeavor.
Future research will benefit from the application and further development of:
In-situ NMR and IR spectroscopy: These techniques can provide detailed information about the formation of intermediates and the kinetics of a reaction as it occurs.
In-situ Mass Spectrometry: This allows for the real-time detection of reactants, intermediates, and products, offering valuable mechanistic insights.
In-situ X-ray Crystallography: For reactions that occur in the solid state or involve crystalline intermediates, this technique can provide precise structural information.
Raman Spectroscopy: This can be a powerful tool for monitoring reactions, particularly in aqueous solutions. mdpi.com
The data obtained from these in-situ techniques will be invaluable for elucidating complex reaction mechanisms, optimizing reaction conditions, and validating the predictions of computational models.
Synergistic Research Across Interdisciplinary Chemical Sub-Disciplines
The future of this compound research lies in a multidisciplinary approach, fostering collaborations between different areas of chemistry and related sciences.
Potential areas for synergistic research include:
Medicinal Chemistry and Chemical Biology: Continued exploration of the biological activities of this compound and its derivatives against various diseases, including cancer and infectious diseases, is crucial. nih.govbenthamdirect.commdpi.com Understanding the mechanism of action at a molecular level will guide the design of more effective therapeutic agents. mdpi.com
Materials Science: The unique electronic and structural properties of quinoline-5,8-diones suggest their potential use in the development of novel organic materials, such as organic light-emitting diodes (OLEDs) or sensors. researchgate.net
Catalysis: Quinoline derivatives can act as ligands in transition metal catalysis. Exploring the use of this compound and its derivatives in catalysis could lead to the development of new and efficient catalytic systems.
Computational Chemistry: As mentioned previously, computational chemistry will be an indispensable tool for understanding reactivity, predicting properties, and guiding experimental design across all sub-disciplines. rsc.orgmdpi.com
By breaking down the silos between different fields, researchers can unlock the full potential of this compound and its derivatives, leading to significant advancements in medicine, materials science, and beyond.
Q & A
What are optimized synthetic routes for 2,7-dimethylquinoline-5,8-dione and its derivatives?
Basic Research Question
Methodological Answer:
Synthesis typically begins with functionalized quinoline precursors. For example, nitration of 5-chloro-8-hydroxyquinoline under HNO₃/H₂SO₄ yields intermediates like 5-chloro-7-nitro-8-hydroxyquinoline (79% yield), followed by hydrogenation to reduce nitro groups to amines . Microwave-assisted reactions significantly reduce reaction times (e.g., from 24 hours to minutes) for derivatives like 7-aminoquinoline-5,8-diones, enhancing efficiency . For dimethyl derivatives, halogenation and subsequent alkylation are critical. For instance, 3,6- and 3,7-dimethylquinoline-5,8-diones were synthesized via AgNO₃-catalyzed coupling with substituted phenyl acetic acids, achieving yields of 21–23% . Key steps include regioselective oxidation (e.g., mCPBA in 1,2-dichloroethane) and protection/deprotection strategies for hydroxyl and amino groups .
How can regioselectivity challenges in substituting quinoline-5,8-dione cores be addressed?
Advanced Research Question
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. For example, isoquinoline-5,8-dione favors C7 substitution due to electronic density distribution, but C6 substitution can be achieved via halogen or methoxy directing groups . Zhao et al.'s phenol amination methodology enables C6-selective functionalization using potassium persulfate (K₂S₂O₈) and blue light irradiation, yielding products like 6-(phenylamino)isoquinoline-5,8-dione . Computational modeling of transition states and substituent effects (e.g., electron-withdrawing groups at C6) further guides regioselective synthesis .
What experimental approaches elucidate the cytotoxic mechanisms of this compound derivatives?
Basic Research Question
Methodological Answer:
Cytotoxicity is evaluated via enzyme inhibition assays (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1) activity) and cell viability assays (e.g., MTT on lung carcinoma cells) . Derivatives like PT-262 inhibit ROCK kinases, blocking cell migration and inducing apoptosis via ERK and CDC2 phosphorylation pathways . Mechanistic studies involve Western blotting for phosphorylation markers and flow cytometry for apoptosis quantification . Structure-activity relationship (SAR) analysis links substituents (e.g., chloro, amino) to bioactivity .
What metabolic pathways process quinoline-5,8-diones in human cells, and how are they characterized?
Advanced Research Question
Methodological Answer:
Metabolic fate is studied using radiolabeled compounds (e.g., ³H-B[a]P-7,8-dione) in lung cell lines (A549, H358). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolites such as glutathione (GSH) and N-acetyl-L-cysteine (NAC) conjugates, catechol sulfates/glucosides, and hydroxylated derivatives . Phase II enzymes (e.g., catechol-O-methyltransferase, sulfotransferases) mediate detoxification. Adenine adduct formation, detected via HRMS, suggests potential genotoxicity .
Which analytical techniques are essential for characterizing quinoline-5,8-dione derivatives?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., δ 8.75 ppm for pyridinyl protons in 7-amino-2-(2-pyridinyl)quinoline-5,8-dione) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₄H₁₀N₃O₂⁺ with m/z 252.0773 ).
- Elemental Analysis : Ensures purity (e.g., C 70.58% in C₁₁H₉NO₂ derivatives ).
- Chromatography : HPLC-UV-RAM monitors metabolite profiles in biological matrices .
How are QSAR models developed to predict the bioactivity of quinoline-5,8-dione derivatives?
Advanced Research Question
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, polar surface area (PSA), and electronic parameters (e.g., Hammett constants). For example, derivatives with chloro and methylamino substituents (e.g., 6-chloro-7-(methylamino)quinoline-5,8-dione) show enhanced cytotoxicity, correlating with increased lipophilicity (logP = 2.45) and reduced PSA (47.03 Ų) . Molecular docking studies against NQO1 or ROCK kinases validate predicted binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
